Levocloperastine

Pharmacodynamics Stereoisomerism CNS Selectivity

Levocloperastine, also designated as (S)-cloperastine, is a non-opioid, centrally and peripherally acting antitussive agent. It is the pharmacologically active levorotatory enantiomer isolated from the racemic mixture of DL-cloperastine.

Molecular Formula C20H24ClNO
Molecular Weight 329.9 g/mol
CAS No. 132301-89-4
Cat. No. B195437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevocloperastine
CAS132301-89-4
SynonymsLevocloperastine;  Privituss;  1-[2-[(S)-(4-Chlorophenyl)phenylmethoxy]ethyl]piperidine
Molecular FormulaC20H24ClNO
Molecular Weight329.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m0/s1
InChIKeyFLNXBVJLPJNOSI-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levocloperastine (CAS 132301-89-4): The Active (S)-Enantiomer of Cloperastine for Antitussive Research and Formulation Development


Levocloperastine, also designated as (S)-cloperastine, is a non-opioid, centrally and peripherally acting antitussive agent. It is the pharmacologically active levorotatory enantiomer isolated from the racemic mixture of DL-cloperastine [1]. As a piperidine derivative, its primary mechanism involves modulation of the central bulbar cough center and peripheral receptors in the tracheobronchial tree, providing cough suppression without the classic opioid-related adverse effect profile [2]. The compound is supplied as a free base (CAS 132301-89-4) or in salt forms, such as hydrochloride and fendizoate, for various pharmaceutical formulations [3].

Why Levocloperastine is Not Interchangeable with Racemic DL-Cloperastine or Other Antitussives


Substituting levocloperastine with its racemic counterpart, DL-cloperastine, or other standard antitussives like codeine, dextromethorphan, or levodropropizine, introduces quantifiable risks in clinical or research settings. While sharing a similar pharmacokinetic profile with DL-cloperastine [1], levocloperastine demonstrates a distinct pharmacodynamic advantage: it achieves a faster onset of antitussive action and a markedly improved central nervous system (CNS) tolerability profile. This is attributed to the selective CNS activity of the (S)-enantiomer, which avoids the sedative and stimulant effects associated with the (R)-enantiomer present in the racemate . Direct substitution with other agents like codeine can lead to higher rates of adverse events such as drowsiness and nausea, without guaranteeing equivalent efficacy [2]. The following quantitative evidence substantiates these critical points of differentiation.

Quantitative Differentiation of Levocloperastine: A Head-to-Head Evidence Guide for Scientific Selection


Superior CNS Tolerability: Elimination of Sedation and Stimulant Effects Compared to Racemic DL-Cloperastine

Levocloperastine exhibits a marked reduction in CNS side effects compared to its racemate. In preclinical rodent models, orally administered dextrocloperastine and DL-cloperastine induced sedative and stimulant effects that were approximately 50% greater in magnitude than those observed with levocloperastine [1]. Furthermore, levocloperastine did not induce clinically relevant sedation even at doses up to 450-fold higher than the therapeutic dose [2]. This contrasts with the sedative profile of racemic DL-cloperastine and other antitussives like codeine, which are associated with drowsiness .

Pharmacodynamics Stereoisomerism CNS Selectivity Adverse Events

Faster Onset and Greater Cough Suppression vs. Racemate and Standard Agents in Clinical Trials

In a head-to-head clinical trial involving patients with chronic obstructive pulmonary disease (COPD), levocloperastine demonstrated dose-dependent superiority over racemic DL-cloperastine and other standard antitussives in reducing cough intensity and frequency. Treatment with levocloperastine 60 mg/day for 6 days reduced the mean cough intensity score from a baseline of 2.600 ± 0.078 to 0.125 ± 0.082, and cough frequency score from 3.100 ± 0.112 to 0.125 ± 0.082 [1]. This represents a significantly greater reduction compared to lower doses of levocloperastine and to comparator agents, with improvements observed after the first day of treatment .

Clinical Trial Cough Severity Dose-Response Onset of Action

Significantly Improved Quality of Life vs. Dextromethorphan in Randomized Trial

In a 2019 randomized, open-label Phase IV clinical trial, levocloperastine (20 mg/5 mL, 5 mL TID) demonstrated superior efficacy compared to dextromethorphan (5 mg lozenges TID) in treating dry cough. At Day 7, levocloperastine significantly decreased both the severity and frequency of cough (p<0.05) and also significantly increased the Leicester Cough Questionnaire (LCQ) score, a validated patient-reported outcome measure of quality of life [1]. This indicates that levocloperastine not only suppresses cough but also leads to a greater improvement in patient well-being compared to a widely used OTC antitussive [2].

Randomized Controlled Trial Quality of Life LCQ Score Cough Frequency

Comparable Antitussive Potency to Codeine with Favorable CNS Safety Profile

In preclinical guinea pig models of citric acid- and ammonia-induced cough, levocloperastine demonstrated antitussive potency similar to that of the opioid codeine. The 50% effective dose (ED50) values for levocloperastine were 2.6 mg/kg and 2.9 mg/kg in the two models, respectively, compared to 3.6 mg/kg and 3.1 mg/kg for codeine [1]. Crucially, while their antitussive potencies are comparable, levocloperastine's CNS activity is highly selective for the cough center, unlike codeine which is associated with significant sedation, drowsiness, dry mouth, and nausea in clinical use [2].

Preclinical Model Antitussive Potency ED50 CNS Safety

Reduced Nighttime Awakenings and Improved Pediatric Tolerability vs. Standard Agents

In pediatric populations, levocloperastine has been shown to reduce nighttime awakenings and irritability associated with cough, a benefit not consistently observed with all standard antitussives . A 2025 survey of 161 physicians treating pediatric cough (ages 2-15 years) reported that 69.6% found levocloperastine to be faster-acting than traditional agents, 80.7% noted reduced nighttime sleep disruptions, and 96.9% found it well-tolerated in this patient group [1]. This real-world evidence corroborates clinical trial findings that levocloperastine offers an improved tolerability profile, particularly regarding sedation, compared to agents like codeine and levodropropizine [2].

Pediatric Cough Tolerability Sleep Disruption Real-World Evidence

Comparable Pharmacokinetics to Racemate with Advantageous Formulation Patent

The pharmacokinetic profile of levocloperastine is comparable to that of the racemic DL-cloperastine, suggesting that the improved tolerability is a pharmacodynamic, not a pharmacokinetic, effect. In a single-dose crossover study in 12 healthy volunteers, levocloperastine and DL-cloperastine showed similar elimination half-lives of 1.68 h and 2.16 h (distribution), and 6.58 h and 6.95 h (terminal), respectively [1]. Despite this similarity, the unique physicochemical properties of levocloperastine fendizoate have been leveraged in a patented formulation (EP3644968B1) that claims enhanced dissolution and resuspendability for oral suspensions, a differentiating factor for product development [2].

Pharmacokinetics Formulation Bioequivalence Patent

Levocloperastine: Optimal Research and Formulation Applications Based on Differentiating Evidence


Development of Non-Sedating Pediatric Cough Syrups

Leverage levocloperastine's superior CNS tolerability profile, including its 50% reduction in sedative effects compared to the racemate [1] and high physician-reported tolerability in children (96.9% [2]), to formulate a differentiated pediatric antitussive syrup. The compound's rapid onset of action and proven reduction in nighttime awakenings are key product claims that can be substantiated with clinical data, positioning it as a safer, more effective alternative to dextromethorphan or codeine-based products for this sensitive population.

Non-Opioid Antitussive Agent for Preclinical Cough Models

Utilize levocloperastine as a non-opioid positive control or test compound in rodent or guinea pig cough models. Its antitussive potency is comparable to codeine (ED50 of 2.6-2.9 mg/kg [3]), but it avoids opioid-related regulatory and adverse effect complexities. This allows researchers to study cough mechanisms and potential therapies without the confounding variables of opioid-induced sedation or dependence, making it ideal for academic and pharmaceutical research settings.

Formulation of Differentiated Adult Dry Cough Preparations with Enhanced QoL Claims

Develop a proprietary oral suspension or lozenge formulation using levocloperastine fendizoate, capitalizing on the patented enhanced dissolution and resuspendability technology [4]. The finished product can be positioned in the market with evidence-based claims of superior efficacy over dextromethorphan in reducing cough severity and improving quality of life (as measured by LCQ score) after 7 days of treatment [5]. This offers a compelling value proposition for brand differentiation in the competitive OTC cough market.

Investigation of Cough in Special Populations (e.g., ACE Inhibitor-Induced Cough)

Procure levocloperastine for clinical or translational research focused on challenging cough etiologies. Its documented effectiveness in treating ACE-inhibitor cough in adults [6] provides a validated application niche. The compound's dual mechanism of action and favorable safety profile make it a suitable investigational agent for understanding and managing cough that is refractory to standard therapies, where alternatives like codeine are often ineffective or poorly tolerated .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levocloperastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.